Serpentine (alkaloid)

Description

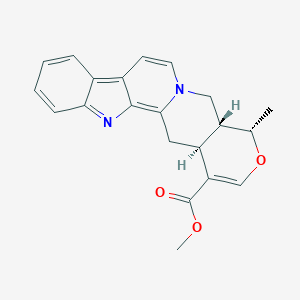

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTGDNHDOZPMIW-VBNZEHGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18786-24-8 (Parent), Array | |

| Record name | Serpentine (alkaloid), hydroxide, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serpentine (alkaloid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018786248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80927029 | |

| Record name | Methyl 19-methyl-1,3,5,6,16,17-hexadehydro-18-oxayohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-07-7, 18786-24-8 | |

| Record name | Serpentine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serpentine (alkaloid), hydroxide, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serpentine (alkaloid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018786248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 19-methyl-1,3,5,6,16,17-hexadehydro-18-oxayohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERPENTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B503RKE34F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Serpentine in Rauwolfia serpentina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the seminal discovery of serpentine (B99607), a key indole (B1671886) alkaloid, from the roots of Rauwolfia serpentina. It delves into the historical context of this discovery, credited to Siddiqui and Siddiqui in 1931, and outlines the probable experimental protocols of the era. This document presents quantitative data on alkaloid yields, details the methodologies for extraction, isolation, and characterization, and includes visualizations of the experimental workflow. The guide is intended to serve as a comprehensive resource for researchers in pharmacognosy, natural product chemistry, and drug development, offering insights into the foundational research that paved the way for the therapeutic use of Rauwolfia alkaloids.

Introduction

The investigation of Rauwolfia serpentina, commonly known as Indian snakeroot, holds a significant place in the history of pharmacology and phytochemistry. For centuries, it has been a cornerstone of traditional medicine in India for treating a variety of ailments, including hypertension, insomnia, and anxiety.[1][2] The pioneering work of Indian scientists Salimuzzaman Siddiqui and Rafat Husain Siddiqui in the early 1930s marked a turning point in understanding the plant's therapeutic properties. They were the first to systematically investigate its chemical constituents, leading to the isolation of a series of alkaloids, including ajmaline, ajmalinine, serpentine, and serpentinine.[3] This guide focuses specifically on the discovery of serpentine, providing a detailed account of the methods and findings that characterized this important breakthrough.

Quantitative Data on Alkaloid Content

The concentration of alkaloids in Rauwolfia serpentina can vary depending on the geographical source, age of the plant, and the specific part of the plant being analyzed. The roots are generally considered to be the richest source of these compounds.[2][4] The following tables summarize the quantitative data available for serpentine and other major alkaloids from the plant.

Table 1: Quantitative Yield of Major Alkaloids from Rauwolfia serpentina Roots

| Alkaloid | Yield (mg/g of dry plant material) | Reference |

| Serpentine | up to 9.8 | [5] |

| Reserpine | 0.39 | [5] |

| Ajmaline | Variable | [6] |

| Ajmalicine | Variable | [6] |

| Yohimbine | Variable | [6] |

Table 2: Total Alkaloid Content in Different Plant Parts and Extracts

| Plant Part/Extract | Total Alkaloid Content | Reference |

| Crude Ethanolic Extract of Roots and Leaves | 12.05% of total crude extract | [6] |

| In vitro Regenerated Roots (Crude Alkaloid Fraction) | 496 mg/g | [4] |

| Non-Kunapajala treated roots (Reserpine) | 0.153% | [7] |

| Kunapajala treated roots (Reserpine) | 0.222% | [7] |

Experimental Protocols

The following protocols are reconstructed based on the general understanding of natural product chemistry techniques available in the early 20th century, combined with modern methodologies for alkaloid isolation and characterization.

Protocol for Extraction and Isolation of Serpentine

This protocol outlines a likely multistep process for the extraction and purification of serpentine from Rauwolfia serpentina roots.

-

Plant Material Preparation:

-

Air-dried roots of Rauwolfia serpentina are collected and coarsely powdered.

-

-

Extraction:

-

The powdered root material is subjected to soxhlet extraction or maceration with a suitable solvent such as ethanol (B145695) or methanol (B129727) for an extended period (e.g., 48-72 hours) to ensure exhaustive extraction of the alkaloids.[6]

-

-

Acid-Base Partitioning:

-

The crude alcoholic extract is concentrated under reduced pressure.

-

The residue is then dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with a non-polar solvent like chloroform (B151607) or ether to remove non-alkaloidal impurities.

-

The acidic aqueous layer containing the alkaloid salts is then made alkaline (pH 9-10) with a base such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The alkaline solution is repeatedly extracted with an immiscible organic solvent (e.g., chloroform) to transfer the free alkaloids into the organic phase.

-

-

Purification by Column Chromatography:

-

The chloroform extract is concentrated to yield a crude alkaloid mixture.

-

This mixture is then subjected to column chromatography over a stationary phase like alumina (B75360) or silica (B1680970) gel.

-

Elution is carried out with a gradient of solvents of increasing polarity (e.g., starting with chloroform and gradually adding methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are pooled.

-

-

Crystallization:

-

The pooled fractions containing serpentine are concentrated, and the residue is crystallized from a suitable solvent or solvent mixture (e.g., methanol-chloroform) to obtain pure serpentine crystals.

-

Protocol for Characterization of Serpentine

In the 1930s, characterization would have relied on classical chemical and physical methods. Modern techniques provide more definitive structural elucidation.

-

Physical Characterization (Historical):

-

Melting Point Determination: A sharp and specific melting point would indicate the purity of the isolated compound.

-

Color Reactions: Specific color reactions with reagents like Dragendorff's or Mayer's reagent would confirm the presence of an alkaloid.

-

Elemental Analysis: Determination of the percentage composition of carbon, hydrogen, nitrogen, and oxygen to deduce the empirical formula.

-

-

Spectroscopic Characterization (Modern):

-

Thin Layer Chromatography (TLC): The purity of the isolated serpentine is checked using pre-coated silica gel plates with a suitable mobile phase (e.g., Chloroform: Diethyl amine = 90:10). The spots can be visualized under UV light or by spraying with Dragendorff's reagent.[7]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column can be used with a mobile phase of acetonitrile (B52724) and water (containing 0.05% formic acid) for the quantification and confirmation of serpentine.[8]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Allows for the complete elucidation of the chemical structure of serpentine.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Serpentine Discovery

The following diagram illustrates the logical steps involved in the discovery and characterization of serpentine from Rauwolfia serpentina.

Caption: Experimental workflow for the discovery of serpentine.

Pharmacological Action of Serpentine

While a detailed signaling pathway for serpentine is not as extensively studied as that of reserpine, its pharmacological effects have been noted. Serpentine is reported to have antipsychotic properties and acts as a medullary stimulant.[3][9] The broader class of Rauwolfia alkaloids exerts its antihypertensive effects through mechanisms such as blocking the sympathetic nervous system by inhibiting the reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin, and by impacting the Renin-Angiotensin-Aldosterone System (RAAS).[10]

The following diagram illustrates the general mechanism of action for antihypertensive Rauwolfia alkaloids.

Caption: General antihypertensive action of Rauwolfia alkaloids.

Conclusion

The discovery of serpentine and other alkaloids from Rauwolfia serpentina by Siddiqui and Siddiqui was a landmark achievement in phytochemistry. It not only validated the traditional medicinal uses of the plant but also opened up new avenues for the development of modern therapeutics for cardiovascular and neurological disorders. The methodologies they employed, though rudimentary by today's standards, laid the groundwork for future research in natural product chemistry. This guide serves to document and celebrate this pivotal discovery, providing contemporary researchers with a detailed understanding of the scientific journey that brought serpentine to light.

References

- 1. greenpharmacy.info [greenpharmacy.info]

- 2. researchgate.net [researchgate.net]

- 3. Indian Rauwolfia research led to the evolution of neuropsychopharmacology & the 2000 Nobel Prize (Part I) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. chemistryjournal.in [chemistryjournal.in]

- 7. ijbpas.com [ijbpas.com]

- 8. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

Historical Isolation of Serpentine and Serpentinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The investigation into the chemical constituents of Rauwolfia serpentina, a plant with a long history of use in traditional Indian medicine, marked a significant chapter in the field of natural product chemistry. In the early 20th century, concerted efforts to isolate and characterize the active principles of this plant led to the discovery of a host of alkaloids with profound pharmacological activities. Among the pioneers in this field were Salimuzzaman Siddiqui and Rafat Husain Siddiqui, who, in 1931, published their seminal work on the systematic chemical examination of the roots of R. serpentina.[1][2][3] Their research resulted in the first successful isolation of several crystalline alkaloids, which they named serpentine (B99607) and serpentinine (B200838), among others like ajmaline.[3] This guide provides a detailed technical overview of the historical methods employed for the isolation of serpentine and serpentinine, drawing from the foundational publications of the era.

Experimental Protocols

The following protocols are based on the historical methods of alkaloid extraction from Rauwolfia serpentina roots as pioneered by early researchers. These methods primarily involve solvent extraction, acid-base manipulation to separate alkaloids from other plant materials, and fractional crystallization for purification.

Protocol 1: Initial Alcoholic Extraction and Separation of Alkaloid Fractions

This procedure outlines the initial extraction of total alkaloids from the dried root material.

-

Maceration: The coarsely powdered, air-dried roots of Rauwolfia serpentina were subjected to exhaustive extraction with 90% alcohol in a soxhlet apparatus.

-

Concentration: The resulting alcoholic extract was filtered and concentrated under reduced pressure to yield a thick, viscous residue.

-

Acid-Base Extraction:

-

The residue was treated with a dilute acid solution (e.g., 0.5 N sulfuric acid) to convert the alkaloids into their water-soluble salts.

-

This acidic solution was then filtered to remove insoluble materials.

-

The filtrate was made alkaline by the addition of a dilute ammonia (B1221849) solution, which precipitated the crude alkaloid mixture.

-

-

Solvent Partitioning: The precipitated crude alkaloids were then extracted with a mixture of ether and chloroform (B151607) (in a 20:8 ratio, respectively) to separate the total alkaloids from water-soluble impurities.

-

Evaporation: The ether-chloroform layer was separated and evaporated to dryness to yield the total crude alkaloids.

Protocol 2: Fractional Separation of Serpentine and Serpentinine

This protocol describes the separation of the crude alkaloid mixture into individual components.

-

Selective Precipitation: The crude alkaloid mixture was dissolved in a minimal amount of a suitable solvent. The less soluble alkaloids were allowed to crystallize out of the solution.

-

Fractional Crystallization: Through a series of repeated crystallizations from different solvents (such as methanol), the different alkaloid fractions were separated based on their differential solubilities.

-

Isolation of Serpentine: Serpentine, being a strongly basic anhydronium base, was typically found in the less soluble fractions and could be purified by repeated crystallization.

-

Isolation of Serpentinine: Serpentinine, also a strongly basic alkaloid, was isolated from the mother liquors of the serpentine crystallization through further fractional crystallization.

Quantitative Data

The following tables summarize the quantitative data as reported in the early literature on the isolation of serpentine and serpentinine. It is important to note that the yields and physical constants may have varied between different batches of plant material and the specific experimental conditions used.

Table 1: Yield of Alkaloids from Rauwolfia serpentina

| Alkaloid Fraction | Yield (%) |

| Total Crude Alkaloids | 1.5 - 3.0 |

| Serpentine | Data not consistently reported in early sources |

| Serpentinine | Data not consistently reported in early sources |

Table 2: Physicochemical Properties of Serpentine and Serpentinine (Historical Data)

| Property | Serpentine | Serpentinine |

| Molecular Formula | C₂₁H₂₂N₂O₃ | C₂₀H₂₀N₂O₃ |

| Melting Point | 250 °C (decomposes) | 264-265 °C (decomposes) |

| Appearance | Yellow needles | Crystalline solid |

| Solubility | Sparingly soluble in most organic solvents | Sparingly soluble in most organic solvents |

Experimental Workflow

The following diagram illustrates the historical workflow for the isolation of serpentine and serpentinine from Rauwolfia serpentina.

References

Serpentine Alkaloids: A Comprehensive Technical Guide to Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serpentine (B99607), a prominent monoterpenoid indole (B1671886) alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of serpentine, detailing its distribution within various plant species and tissues. It presents a compilation of quantitative data, standardized experimental protocols for extraction, isolation, and characterization, and visual representations of its biosynthetic pathway and analytical workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Serpentine is a pentacyclic indole alkaloid belonging to the sarpagine (B1680780) class. It is recognized for its biological activities, which have been a subject of scientific investigation. This guide focuses on the botanical origins of serpentine, providing a detailed overview of the primary plant families and species that synthesize this compound. A thorough understanding of its natural sources is crucial for sustainable sourcing, phytochemical analysis, and the exploration of its therapeutic potential.

Plant Sources and Distribution

Serpentine and its related alkaloids are predominantly found in flowering plants belonging to the Apocynaceae family. This family, commonly known as the dogbane family, is widespread in tropical and subtropical regions of the world. Several genera within this family are particularly rich sources of serpentine.

The primary plant genera known to produce serpentine include:

-

Rauwolfia : This genus is perhaps the most well-known source of serpentine and other medicinally important indole alkaloids like reserpine (B192253) and ajmaline.

-

Catharanthus : Notably Catharanthus roseus (Madagascar periwinkle), this genus is a significant source of serpentine and is also famous for producing the anticancer alkaloids vinblastine (B1199706) and vincristine.

-

Vinca : The Vinca genus, which includes species like Vinca minor (lesser periwinkle), also contains serpentine among its diverse alkaloid profile.

-

Alstonia : Various species of Alstonia are known to produce a wide array of indole alkaloids, including serpentine.

The geographical distribution of these genera spans across Asia, Africa, and Europe, with a high concentration in tropical and subtropical climates. Rauwolfia serpentina, for instance, is native to the Indian subcontinent and East Asia[1]. Catharanthus roseus is endemic to Madagascar but is now cultivated worldwide[2]. Vinca minor is native to central and southern Europe[3]. The Alstonia genus is widely distributed throughout the tropical regions of Asia, Africa, and Central America[4].

Quantitative Analysis of Serpentine in Plant Tissues

The concentration of serpentine varies significantly between different plant species and even within the different organs of the same plant. The roots are often the primary site of accumulation for many indole alkaloids, including serpentine. The following tables summarize the quantitative data on serpentine and related alkaloid content from various studies.

Table 1: Serpentine and Related Alkaloid Content in Rauwolfia Species

| Plant Species | Plant Part | Alkaloid | Concentration | Analytical Method | Reference |

| Rauwolfia serpentina | Root | Serpentine | 0.2-0.25% of dry weight | TLC | |

| Rauwolfia serpentina | Root | Reserpine | 0.955 mg/g | Spectrophotometry | [5] |

| Rauwolfia serpentina | Root | Ajmaline | 0.817 mg/g | Spectrophotometry | [5] |

| Rauwolfia serpentina | Root | Ajmalicine (B1678821) | 0.440 mg/g | Spectrophotometry | [5] |

| Rauwolfia serpentina | Leaf | Reserpine | 0.880 mg/g | Spectrophotometry | [5] |

| Rauwolfia serpentina | Leaf | Ajmalicine | 0.753 mg/g | Spectrophotometry | [5] |

| Rauwolfia serpentina | Root | Total Alkaloids | 1.57-12.1 mg/g dry weight | UHPLC-UV | [3] |

Table 2: Serpentine and Related Alkaloid Content in Catharanthus roseus

| Plant Part | Alkaloid | Concentration (ng/g) | Analytical Method | Reference |

| Leaves | Serpentine | 316.9 | LC-MS/MS | [6] |

| Leaves | Tryptamine | 3103 | LC-MS/MS | [6] |

| Leaves | Vindoline | 18600 | LC-MS/MS | [6] |

| Leaves | Catharanthine | 18080 | LC-MS/MS | [6] |

| Leaves | Tabersonine | 777.6 | LC-MS/MS | [6] |

| Roots | Serpentine | Significantly higher than ajmalicine | HPLC | [7] |

| Roots | Ajmalicine | Lower than serpentine | HPLC | [7] |

Table 3: Serpentine and Related Alkaloid Content in Vinca minor

| Plant Part | Alkaloid | Concentration (ng/mL of extract) | Analytical Method | Reference |

| Leaves | Serpentine | 29.39 | LC-MS/MS | [6] |

| Leaves | Tryptamine | 866.5 | LC-MS/MS | [6] |

| Leaves | Vincamine | 15.78 | LC-MS/MS | [6] |

| Leaves | Tabersonine | 26.47 | LC-MS/MS | [6] |

Table 4: Major Indole Alkaloids in Alstonia scholaris

| Plant Part | Major Alkaloids Identified | Analytical Method | Reference |

| Leaves | Scholaricine (5.26%), Vallesamine (13.91%), Picrinine (17.39%) | HPLC | [1] |

| Trunk Bark | Echitamine (highest concentration) | NMR | [8] |

| Fruits | Picrinine (73.41 µg/g), Picralinal (38.13 µg/g) | NMR | [8] |

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and characterization of serpentine alkaloids from plant materials.

General Extraction and Isolation Workflow

The general procedure for obtaining serpentine from plant sources involves several key steps:

-

Sample Preparation : Plant material (typically roots or leaves) is harvested, washed, and dried in the shade to preserve the alkaloid content. The dried material is then ground into a fine powder.

-

Extraction : The powdered plant material is subjected to extraction with a suitable solvent. Both acidic and basic extraction methods are employed.

-

Purification : The crude extract is then purified to remove non-alkaloidal compounds. This often involves liquid-liquid partitioning and chromatographic techniques.

-

Isolation : Pure serpentine is isolated from the purified extract using advanced chromatographic methods.

-

Characterization : The structure and purity of the isolated serpentine are confirmed using spectroscopic techniques.

Detailed Extraction Protocol (Acid-Base Extraction from Rauwolfia serpentina)

This protocol is a widely used method for the extraction of indole alkaloids.

-

Maceration : The powdered root material is moistened with a 10% sodium bicarbonate solution to liberate the free alkaloid bases[9].

-

Solvent Extraction : The alkalized plant material is then extracted with an organic solvent such as benzene (B151609) or chloroform (B151607) in a Soxhlet apparatus or through repeated maceration until the extract gives a positive test for alkaloids (e.g., with Dragendorff's or Mayer's reagent)[9].

-

Acidification : The organic extract is filtered and concentrated. The alkaloids are then extracted from the organic solvent into an acidic aqueous solution (e.g., dilute hydrochloric or sulfuric acid). This converts the alkaloid bases into their water-soluble salts[9].

-

Basification and Re-extraction : The acidic aqueous layer is separated, washed with a non-polar solvent to remove residual impurities, and then made alkaline with a base like ammonia. This precipitates the alkaloid bases, which are then re-extracted into an organic solvent like chloroform[9].

-

Final Purification : The chloroform extract is washed with a dilute sodium carbonate solution to remove any remaining acidic impurities. The chloroform is then evaporated to yield the crude total alkaloids[9].

Chromatographic Isolation

-

Thin-Layer Chromatography (TLC) : TLC is used for the qualitative analysis of the crude extract and to monitor the progress of purification. A common solvent system for separating Rauwolfia alkaloids is chloroform-methanol.

-

Column Chromatography : For preparative isolation, the crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel. Elution is typically performed with a gradient of solvents, such as hexane-ethyl acetate (B1210297) or chloroform-methanol[10].

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for both the quantification and semi-preparative isolation of serpentine. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer or water with formic acid)[3][5]. Detection is typically performed using a UV or photodiode array (PDA) detector[3][11].

Characterization Techniques

The identity and structure of the isolated serpentine are confirmed using a combination of the following analytical techniques:

-

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) : This technique provides information on the retention time and mass-to-charge ratio of the compound, allowing for its identification and quantification[3][6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of the isolated alkaloid[8][10].

-

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule[10].

Biosynthetic Pathway and Workflow Diagrams

Biosynthesis of Serpentine

The biosynthesis of serpentine is a complex process that is part of the larger terpenoid indole alkaloid (TIA) pathway. The pathway begins with the precursors tryptophan (from the shikimate pathway) and secologanin (B1681713) (from the mevalonate (B85504) or MEP/DOXP pathway).

-

Formation of Strictosidine (B192452) : Tryptophan is decarboxylated to tryptamine, which then condenses with secologanin in a reaction catalyzed by strictosidine synthase to form strictosidine, the universal precursor for all TIAs.

-

Conversion to Ajmalicine : Strictosidine undergoes a series of enzymatic transformations to yield ajmalicine.

-

Oxidation to Serpentine : In the final step, ajmalicine is oxidized to serpentine. This conversion is believed to be catalyzed by a peroxidase enzyme, particularly within the vacuoles of plant cells in species like Catharanthus roseus[7][12].

Caption: Simplified biosynthetic pathway of serpentine from primary precursors.

Experimental Workflow for Serpentine Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of serpentine from plant material.

Caption: General experimental workflow for serpentine analysis from plant sources.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, plant distribution, quantitative analysis, and experimental protocols related to the serpentine alkaloid. The Apocynaceae family, particularly the genera Rauwolfia, Catharanthus, Vinca, and Alstonia, stands out as the primary botanical source. The data presented herein highlights the variability in serpentine content across different species and plant tissues, underscoring the importance of careful selection and analysis for research and development purposes. The detailed methodologies and workflows offer a practical framework for scientists engaged in the study of this important natural product. Further research into the biosynthetic pathways and pharmacological properties of serpentine will continue to be of great interest to the scientific community.

References

- 1. Indole alkaloids of Alstonia scholaris (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endophytes enhance the production of root alkaloids ajmalicine and serpentine by modulating the terpenoid indole alkaloid pathway in Catharanthus roseus roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plantsjournal.com [plantsjournal.com]

- 5. chemistryjournal.in [chemistryjournal.in]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation, Identification & Analysis of Reserpine (Rauwolfia) [drsufiyan.blogspot.com]

- 10. scribd.com [scribd.com]

- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 12. academic.oup.com [academic.oup.com]

The Biosynthesis of Serpentine in Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of serpentine (B99607), a prominent monoterpenoid indole (B1671886) alkaloid (MIA) found in the medicinal plant Catharanthus roseus. Serpentine and its precursors are of significant pharmaceutical interest. A thorough understanding of its intricate biosynthetic pathway is crucial for metabolic engineering strategies aimed at enhancing its production and for the discovery of novel therapeutic agents. This document details the enzymatic steps, subcellular localization, regulatory networks, quantitative data, and key experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of serpentine is a complex process, spatially and temporally regulated across different cell types and subcellular compartments. It begins with the convergence of two major metabolic pathways: the shikimate pathway, providing the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpenoid precursor secologanin (B1681713).

The initial committed steps involve the formation of these precursors. Tryptophan, derived from the shikimate pathway, is decarboxylated by Tryptophan Decarboxylase (TDC) to produce tryptamine. Concurrently, geraniol, from the MEP pathway, undergoes a series of modifications, including hydroxylation by Geraniol 10-hydroxylase (G10H) and subsequent conversion to secologanin by Secologanin Synthase (SLS) , a cytochrome P450 enzyme.[1]

The crucial condensation of tryptamine and secologanin is catalyzed by Strictosidine (B192452) Synthase (STR) in the vacuole, forming strictosidine, the universal precursor for all MIAs.[2] Strictosidine is then deglycosylated by Strictosidine β-D-Glucosidase (SGD) , likely at the endoplasmic reticulum, to an unstable aglycone.[3] This intermediate is then converted to cathenamine, which is subsequently reduced to ajmalicine (B1678821).[4]

The final step in serpentine biosynthesis is the oxidation of ajmalicine. This reaction was initially thought to be catalyzed by vacuolar peroxidases.[5][6] However, recent research has identified a specific cytochrome P450 enzyme, Serpentine Synthase (SS) , located in the endoplasmic reticulum, which is responsible for this conversion.[7][8]

Subcellular and Intercellular Trafficking:

The serpentine biosynthetic pathway is highly compartmentalized. Early steps, including the formation of tryptamine and secologanin precursors, occur in distinct cell types, such as the epidermis and internal phloem-associated parenchyma.[9][10] The intermediates are then transported between cells and subcellular organelles. For instance, tryptamine and secologanin are transported into the vacuole for the synthesis of strictosidine.[2] Ajmalicine is then presumably transported to the endoplasmic reticulum for its conversion to serpentine.[7][8]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes and metabolites in the serpentine biosynthetic pathway in Catharanthus roseus.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km | Reference(s) |

| Tryptophan Decarboxylase (TDC) | L-Tryptophan | 7.5 x 10-5 M | [11][12][13] |

| Strictosidine Synthase (STR) | Tryptamine | 0.83 - 2.3 mM | [7][14][15][16][17] |

| Secologanin | 0.46 - 3.4 mM | [7][14][15][16][17] |

Note: kcat and Vmax values are not consistently reported in the literature.

Table 2: Concentration of Key Metabolites in Catharanthus roseus

| Metabolite | Plant Part/Condition | Concentration | Reference(s) |

| Ajmalicine | Roots | 0.37 - 2.07 mg/g DW | [18] |

| Roots (50-day-old plant) | 0.5% of dry weight | [5] | |

| Adventitious Roots | up to 950 µg/g DW | [9] | |

| Hairy Roots (Control) | 12.8 µg/g dry roots | [12] | |

| Serpentine | Roots (50-day-old plant) | 1.2% of dry weight | [5] |

| Hairy Roots (Control) | 131.5 µg/g dry roots | [12] | |

| Hairy Roots (CrWRKY1 overexpression) | up to 291.5 µg/g dry roots | [12] | |

| Strictosidine | Transgenic cell line (STR overexpression) | up to 200 mg/L | [19] |

DW: Dry Weight

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of serpentine biosynthesis.

Enzyme Assays

3.1.1. Tryptophan Decarboxylase (TDC) Activity Assay

This protocol is adapted from a standard HPLC-based method for measuring TDC activity.[20]

-

Enzyme Extraction: Homogenize fresh plant material (e.g., seedlings, cell cultures) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 5 mM DTT and protease inhibitors). Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant serves as the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing 100 µL of enzyme extract, 50 µL of 1 mM pyridoxal (B1214274) 5'-phosphate (PLP), and 300 µL of assay buffer (100 mM Tris-HCl, pH 8.5).

-

Reaction Initiation and Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 50 µL of 10 mM L-tryptophan. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Product Extraction: Stop the reaction by adding a stop solution (e.g., saturated sodium carbonate). Extract the tryptamine produced with an organic solvent like toluene.

-

Quantification: Analyze the extracted tryptamine using HPLC with fluorescence detection (Excitation: 280 nm, Emission: 360 nm). Quantify the amount of tryptamine by comparing the peak area to a standard curve.

3.1.2. Strictosidine Synthase (STR) Activity Assay

This protocol describes a common HPLC-based assay for STR activity.[2][21]

-

Enzyme Extraction: Prepare a crude enzyme extract as described for the TDC assay.

-

Reaction Mixture: Combine 50 µL of enzyme extract with 50 µL of assay buffer (100 mM potassium phosphate, pH 7.0).

-

Reaction Initiation and Incubation: Start the reaction by adding 50 µL of a substrate mixture containing 5 mM tryptamine and 5 mM secologanin. Incubate at 30°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl.

-

Sample Preparation and Analysis: Centrifuge the reaction mixture to pellet any precipitate. Analyze the supernatant by HPLC with UV detection at 225 nm. The formation of strictosidine is monitored and quantified against a standard.

3.1.3. Serpentine Synthase (SS) In Vitro Assay

This protocol is based on the characterization of the recently discovered serpentine synthase.[22][23]

-

Enzyme Source: Serpentine synthase, a cytochrome P450, is typically expressed heterologously in systems like Saccharomyces cerevisiae for in vitro assays. Microsomal fractions are prepared from the yeast cultures expressing the enzyme.

-

Reaction Mixture: The reaction mixture contains yeast microsomes (containing SS and a cytochrome P450 reductase), a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), ajmalicine as the substrate, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Product Extraction and Analysis: The reaction is stopped, and the product, serpentine, is extracted with an organic solvent. The extracted serpentine is then analyzed and quantified using LC-MS.

Metabolite Analysis

3.2.1. LC-MS/MS for Terpenoid Indole Alkaloid Quantification

This method allows for the sensitive and specific quantification of serpentine, ajmalicine, and other TIAs.[21][24]

-

Sample Extraction: Homogenize lyophilized plant material in methanol. Sonicate the mixture and centrifuge to obtain a clear supernatant.

-

Sample Preparation: Filter the supernatant through a 0.45 µm syringe filter.

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for targeted quantification of specific alkaloids. Precursor-to-product ion transitions for serpentine and ajmalicine are used for detection and quantification.

-

Quantification: Generate standard curves using authentic standards of serpentine and ajmalicine to quantify their concentrations in the samples.

-

Visualization of Pathways and Workflows

Biosynthetic Pathway of Serpentine

Caption: Biosynthetic pathway of serpentine in Catharanthus roseus.

Transcriptional Regulation of the Serpentine Pathway

Caption: Simplified transcriptional regulation of early serpentine biosynthesis genes.

Experimental Workflow for Metabolite Quantification

Caption: General workflow for the quantification of serpentine and related alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. The subcellular organization of strictosidine biosynthesis in Catharanthus roseus epidermis highlights several trans-tonoplast translocations of intermediate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tryptophan decarboxylase from Catharanthus roseus cell suspension cultures: purification, molecular and kinetic data of the homogenous protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isolation of Vacuoles from the Leaves of the Medicinal Plant Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CAS:20824-29-7 - FACTA Search [nactem.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Assay of tryptophan decarboxylase from Catharanthus roseus plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. academic.oup.com [academic.oup.com]

- 23. pure.mpg.de [pure.mpg.de]

- 24. researchgate.net [researchgate.net]

The Serpentine Pathway: A Technical Guide to Terpenoid Indole Alkaloid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the terpenoid indole (B1671886) alkaloid (TIA) biosynthetic pathway leading to the pharmacologically significant compound, serpentine (B99607). Primarily occurring in the medicinal plant Catharanthus roseus, this intricate pathway involves a series of enzymatic conversions and is tightly regulated at multiple levels. This document details the core pathway, presents quantitative data, outlines key experimental protocols, and provides visualizations of the metabolic and experimental workflows.

The Core Biosynthetic Pathway

The biosynthesis of serpentine begins with the condensation of two primary precursors: tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), an iridoid monoterpenoid. The pathway proceeds through several key intermediates, culminating in the formation of ajmalicine (B1678821), which is then oxidized to serpentine.

The key enzymatic steps are:

-

Strictosidine (B192452) Synthase (STR): Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the central intermediate for all TIAs.

-

Strictosidine β-D-Glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to yield a highly reactive aglycone, which spontaneously converts to cathenamine (B1202132) and 4,21-dehydrogeissoschizine.

-

Geissoschizine Synthase (GS): Reduces cathenamine to form geissoschizine.

-

A series of uncharacterized enzymatic steps are presumed to convert geissoschizine to ajmalicine.

-

Serpentine Synthase (SS): A recently identified cytochrome P450 enzyme that catalyzes the oxidation of ajmalicine to serpentine.[1] Peroxidases have also been implicated in this final oxidation step.

Signaling Pathway Diagram

Quantitative Data

The accumulation of serpentine and its precursors varies significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize key quantitative data from the literature.

Metabolite Concentrations in Catharanthus roseus

| Metabolite | Tissue | Concentration (µg/g FW) | Reference |

| Serpentine | Stem | 0.397 ± 0.031 | [2] |

| Ajmalicine | Stem | 0.071 ± 0.022 | [2] |

| Cathenamine | Stem | Detected | [2] |

| Strictosidine | Stem (Idioblast and Laticifer cells) | Detected | [3] |

Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Source Organism | Reference |

| Strictosidine Synthase (STR) | Tryptamine | ~9 µM | 300-400 nkat/mg | Catharanthus roseus | [4] |

| Secologanin | - | Catharanthus roseus | |||

| Strictosidine β-D-Glucosidase (SGD) | Strictosidine | - | - | Catharanthus roseus | [5] |

| Dolichantoside | Higher Km than strictosidine | Lower Vmax than strictosidine | Catharanthus roseus | [5] | |

| Palicoside | Higher Km than strictosidine | Lower Vmax than strictosidine | Catharanthus roseus | [5] |

Note: Comprehensive kinetic data for all enzymes in the serpentine-specific pathway are not yet fully available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the TIA pathway.

Extraction of Terpenoid Indole Alkaloids from C. roseus

This protocol is adapted for the general extraction of TIAs for analysis by HPLC.

Materials:

-

Fresh or lyophilized C. roseus tissue (leaves, stems, roots)

-

Liquid nitrogen (for fresh tissue)

-

Formic acid

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Harvest and immediately freeze fresh plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle. For lyophilized tissue, grinding can be done at room temperature.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of methanol containing 0.1% (v/v) formic acid to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 13,000 x g for 15 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until analysis.

HPLC Analysis of Terpenoid Indole Alkaloids

This protocol provides a general framework for the separation and quantification of serpentine and its precursors.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: Water with 0.1% (v/v) formic acid

-

Solvent B: Acetonitrile with 0.1% (v/v) formic acid

Gradient Program:

| Time (min) | % Solvent A | % Solvent B |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 30 | 5 | 95 |

| 35 | 5 | 95 |

| 40 | 95 | 5 |

| 45 | 95 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection: DAD at 254 nm and 306 nm (for serpentine). For MS detection, use appropriate parent and fragment ion masses.

Quantification:

-

Prepare standard curves for serpentine, ajmalicine, and other available intermediates using authentic standards.

-

Calculate the concentration of each analyte in the samples based on the peak area and the standard curve.

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

VIGS is a powerful reverse genetics tool to study gene function in plants. This protocol is adapted for the functional characterization of TIA pathway genes in C. roseus.[6][7]

Materials:

-

Agrobacterium tumefaciens strain GV3101

-

pTRV1 and pTRV2 VIGS vectors

-

C. roseus seedlings (4-6 weeks old)

-

Infiltration medium (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone)

-

Syringeless 1 mL tuberculin syringe

Procedure:

-

Construct Preparation: Clone a 200-400 bp fragment of the target TIA pathway gene into the pTRV2 vector.

-

Agrobacterium Transformation: Transform the pTRV1 and the pTRV2-gene construct into separate A. tumefaciens GV3101 cultures.

-

Culture Preparation: Grow overnight cultures of each Agrobacterium strain at 28°C in LB medium with appropriate antibiotics.

-

Infiltration: Centrifuge the overnight cultures, resuspend the pellets in infiltration medium to an OD₆₀₀ of 1.5, and incubate at room temperature for 3 hours. Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

-

Plant Infiltration: Infiltrate the underside of the leaves of 4-6 week old C. roseus seedlings with the Agrobacterium mixture using a syringeless syringe.

-

Incubation: Grow the infiltrated plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 2-3 weeks.

-

Analysis: Observe for any visible phenotype. Harvest tissues for metabolite analysis (using the extraction and HPLC protocols described above) and for RNA extraction to confirm gene silencing by qRT-PCR.

Experimental Workflow for VIGS

Subcellular Localization of Pathway Enzymes

The TIA pathway is highly compartmentalized, with different enzymatic steps occurring in various subcellular locations. This spatial organization is crucial for the regulation and efficiency of the pathway.

| Enzyme | Subcellular Localization | Reference |

| Strictosidine Synthase (STR) | Vacuole | [8] |

| Strictosidine β-D-Glucosidase (SGD) | Endoplasmic Reticulum | [9] |

| Geissoschizine Synthase (GS) | Cytoplasm (predicted) | |

| Serpentine Synthase (SS) | Endoplasmic Reticulum (predicted) | [10] |

Note: The subcellular localization of some enzymes is predicted based on sequence analysis and further experimental validation is required.

Subcellular Localization Diagram

Conclusion

The biosynthesis of serpentine is a complex and highly regulated process that continues to be an active area of research. Understanding the intricacies of this pathway, from the kinetics of its enzymes to the subcellular localization of its components, is crucial for the development of metabolic engineering strategies aimed at increasing the production of this valuable pharmaceutical compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further research is needed to fully elucidate all the enzymatic steps and regulatory mechanisms involved in the serpentine branch of the TIA pathway.

References

- 1. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-specific localization of alkaloids in Catharanthus roseus stem tissue measured with Imaging MS and Single-cell MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. Strictosidine synthase from Catharanthus roseus: purification and characterization of multiple forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular cloning and analysis of strictosidine beta-D-glucosidase, an enzyme in terpenoid indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Core Enzymes of the Serpentine Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes integral to the serpentine (B99607) biosynthetic pathway, a critical route for the production of the antiarrhythmic monoterpenoid indole (B1671886) alkaloid, ajmaline (B190527). This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for enzyme characterization, and visualizes the intricate signaling pathways and experimental workflows.

Introduction to the Serpentine Biosynthetic Pathway

The biosynthesis of serpentine, a prominent monoterpenoid indole alkaloid (MIA) found in plants of the Rauvolfia genus, follows the well-established ajmaline biosynthetic pathway. This multi-step enzymatic cascade begins with the condensation of tryptamine (B22526) and secologanin (B1681713) and proceeds through a series of complex cyclizations, reductions, and modifications to yield the final product. Understanding the key enzymes in this pathway is paramount for endeavors in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals.

Core Enzymes of the Serpentine Biosynthetic Pathway

The serpentine (ajmaline) biosynthetic pathway is orchestrated by a series of specialized enzymes, each catalyzing a specific transformation. The core enzymes are detailed below.

Strictosidine (B192452) Synthase (STR)

Strictosidine synthase is a pivotal enzyme that initiates the entire monoterpenoid indole alkaloid biosynthetic pathway by catalyzing the stereospecific Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine[1][2][3]. This reaction is the committed step for the synthesis of thousands of MIAs[1][2].

Strictosidine β-D-Glucosidase (SGD)

Following the formation of strictosidine, strictosidine β-D-glucosidase catalyzes its deglycosylation to produce a reactive aglycone[4][5]. This unstable intermediate serves as the substrate for subsequent cyclization reactions that lead to the diverse array of indole alkaloid skeletons[4][5]. While the enzyme from Catharanthus roseus has been well-studied, the Rauvolfia serpentina SGD also plays a critical role in the ajmaline pathway[4].

Geissoschizine Synthase (GS)

Geissoschizine synthase is an alcohol dehydrogenase that reduces the strictosidine aglycone to form geissoschizine, a key branchpoint intermediate in MIA biosynthesis[6][7][8]. The formation of geissoschizine directs the metabolic flux towards the biosynthesis of various classes of alkaloids, including the sarpagan-type, to which serpentine belongs[6][8].

Sarpagan Bridge Enzyme (SBE)

The sarpagan bridge enzyme, a cytochrome P450 monooxygenase, catalyzes the crucial C5-C16 bond formation in geissoschizine, leading to the formation of the sarpagan-type alkaloid polyneuridine (B1254981) aldehyde[9][10][11]. This cyclization is a defining step in the biosynthesis of ajmaline and related alkaloids[9][10][12].

Polyneuridine Aldehyde Esterase (PNAE)

Polyneuridine aldehyde esterase is a highly specific enzyme that hydrolyzes the methyl ester of polyneuridine aldehyde, which is followed by a spontaneous decarboxylation to yield 16-epivellosimine[3][13][14][15][16]. This transformation from a C10 to a C9 monoterpenoid unit is a key step in the pathway[13][15].

Vinorine (B1233521) Synthase (VS)

Vinorine synthase, a member of the BAHD acyltransferase superfamily, catalyzes the acetyl-CoA dependent cyclization of 16-epivellosimine (B1246557) to form vinorine[17]. This reaction establishes the ajmalan (B1240692) skeleton[17].

Vinorine Hydroxylase (VH)

Vinorine hydroxylase is a membrane-bound cytochrome P450 enzyme that catalyzes the hydroxylation of vinorine at the C-21 position to produce vomilenine[18]. This enzyme exhibits high substrate specificity[18].

Vomilenine (B1248388) Reductase (VR)

Vomilenine reductase is an NADPH-dependent enzyme that reduces the indolenine double bond of vomilenine to form 1,2-dihydrovomilenine[13][19].

1,2-Dihydrovomilenine (B1246003) Reductase (DHVR)

Following the action of VR, 1,2-dihydrovomilenine reductase, also an NADPH-dependent enzyme, catalyzes the reduction of the C19-C20 double bond of 1,2-dihydrovomilenine to yield 17-O-acetylnorajmaline[20][21].

17-O-Acetylajmaline Esterase (AAE)

17-O-acetylajmaline esterase is responsible for the deacetylation of 17-O-acetylnorajmaline to produce norajmaline (B1263583), and also acts on 17-O-acetylajmaline to yield ajmaline[22]. This represents one of the final steps in the pathway[22].

Norajmaline N-methyltransferase (NNMT)

The final step in the biosynthesis of ajmaline is the N-methylation of the indole nitrogen of norajmaline, a reaction catalyzed by norajmaline N-methyltransferase using S-adenosyl-L-methionine as the methyl donor[15][23].

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative kinetic data for the core enzymes of the serpentine biosynthetic pathway. Data is primarily from studies on enzymes from Rauvolfia serpentina unless otherwise specified.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Vmax | Source |

| Strictosidine Synthase (STR) | Tryptamine | 6.2 | 1.3 | - | [24] |

| Secologanin | 39 | 1.3 | - | [24] | |

| Tryptamine | 72 | 10.65 | - | [24] | |

| 6-methyl-tryptamine | 393 | 2.32 | - | [24] | |

| 6-methoxy-tryptamine | 962 | 5.32 | - | [24] | |

| 5-fluoro-tryptamine | 259 | 37.46 | - | [24] | |

| 6-fluoro-tryptamine | 136 | 23.37 | - | [24] | |

| 5-hydroxy-tryptamine | 2255 | - | - | [24] | |

| Sarpagan Bridge Enzyme (SBE) | Geissoschizine | 22.5 | - | - | [9] |

| Vinorine Synthase (VS) | Gardneral (16-epivellosimine) | 7.5 | - | - | [24] |

| Acetyl-CoA | 57 | - | - | [24] |

Note: A comprehensive set of Vmax and kcat values for all enzymes is not consistently available in the current literature.

Experimental Protocols

This section provides an overview of methodologies for the characterization of key enzymes in the serpentine pathway.

Heterologous Expression and Purification

General Protocol for Expression in E. coli

-

Gene Cloning: The open reading frame of the target enzyme is amplified from Rauvolfia serpentina cDNA and cloned into an appropriate expression vector (e.g., pET vectors) containing an affinity tag (e.g., His-tag)[14][17][23][25][26][27].

-

Transformation and Culture: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production[26][27].

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme (B549824) and DNase I. Lysis is typically achieved by sonication on ice.

-

Purification: The soluble protein fraction is separated from cell debris by centrifugation. The recombinant protein is then purified from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)[26][27][28]. The purity of the protein is assessed by SDS-PAGE.

Enzyme Assays

4.2.1. Strictosidine Synthase (STR) Assay The activity of STR is typically measured by monitoring the formation of strictosidine from tryptamine and secologanin.

-

Reaction Mixture: A typical reaction mixture contains phosphate (B84403) buffer (pH 6.5-7.0), tryptamine, secologanin, and the purified enzyme.

-

Incubation: The reaction is incubated at 30°C for a defined period.

-

Termination and Extraction: The reaction is stopped by the addition of a basic solution (e.g., Na2CO3) and the product, strictosidine, is extracted with an organic solvent like ethyl acetate.

-

Quantification: The amount of strictosidine formed is quantified by HPLC analysis, often using a C18 column and a UV detector set to 225 or 280 nm.

4.2.2. Sarpagan Bridge Enzyme (SBE) Assay As a cytochrome P450 enzyme, the SBE assay requires a reconstituted microsomal system or co-expression with a cytochrome P450 reductase.

-

Reaction Mixture: The assay mixture contains microsomes containing the expressed SBE, the substrate geissoschizine, and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Incubation: The reaction is carried out at 30°C with shaking.

-

Extraction and Analysis: The reaction is quenched with an organic solvent (e.g., ethyl acetate), and the product, polyneuridine aldehyde, is analyzed by LC-MS/MS[9].

4.2.3. Vinorine Synthase (VS) Assay

-

Reaction Mixture: The assay contains Tris-HCl buffer (pH 7.5), 16-epivellosimine, acetyl-CoA, and the purified enzyme.

-

Incubation: The mixture is incubated at 30°C.

-

Analysis: The formation of vinorine is monitored by HPLC[17].

4.2.4. Vomilenine Reductase (VR) Assay

-

Reaction Mixture: The reaction includes phosphate buffer (pH 6.0), vomilenine, NADPH, and the enzyme extract.

-

Incubation: The reaction is incubated at 30°C.

-

Analysis: The decrease in NADPH absorbance at 340 nm or the formation of 1,2-dihydrovomilenine is monitored by HPLC[19].

Visualization of Pathways and Workflows

Serpentine Biosynthetic Pathway

Caption: The enzymatic cascade of the serpentine (ajmaline) biosynthetic pathway.

Experimental Workflow for Enzyme Characterization

Caption: A generalized workflow for the cloning, expression, purification, and kinetic characterization of serpentine biosynthetic enzymes.

Jasmonate Signaling Pathway Regulating Serpentine Biosynthesis

Caption: Simplified jasmonate signaling pathway leading to the activation of serpentine biosynthesis genes.[4][17][18][24][29]

Regulation of the Serpentine Biosynthetic Pathway

The biosynthesis of serpentine is tightly regulated at multiple levels, responding to both developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of genes encoding the serpentine biosynthetic enzymes is a key point of regulation. Transcription factors, particularly those responsive to the plant hormone jasmonic acid (JA), play a crucial role[7][29][30]. Upon perception of various stresses, JA levels increase, leading to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. This derepresses transcription factors like MYC2, which can then activate the promoters of biosynthetic genes, including STR[4][17][24].

Hormonal Regulation

-

Jasmonates: As mentioned, jasmonic acid and its methyl ester, methyl jasmonate, are potent elicitors of the serpentine pathway[7][29][30].

-

Auxin: There is evidence to suggest that auxin may also play a role in regulating indole alkaloid biosynthesis, potentially through crosstalk with the jasmonate signaling pathway.

Environmental Factors

-

Light: Light is a known regulator of secondary metabolism in plants. Photoreceptors such as phytochromes and cryptochromes can influence the expression of biosynthetic genes, although the specific mechanisms for the serpentine pathway are still under investigation[12][31].

Conclusion

The serpentine biosynthetic pathway represents a sophisticated enzymatic assembly line for the production of a medicinally important alkaloid. This guide has provided a detailed overview of the core enzymes involved, their kinetic properties, and the methodologies for their study. Further research to fully elucidate the kinetic parameters of all enzymes and unravel the complete regulatory network will be instrumental in advancing the metabolic engineering of Rauvolfia species and developing alternative production platforms for serpentine and related compounds.

References

- 1. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular cloning and analysis of strictosidine beta-D-glucosidase, an enzyme in terpenoid indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strictosidine synthase from Rauvolfia serpentina: analysis of a gene involved in indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03612F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Vomilenine reductase - Wikipedia [en.wikipedia.org]

- 14. Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EC 2.1.1.392 [iubmb.qmul.ac.uk]

- 16. Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Vomilenine reductase--a novel enzyme catalyzing a crucial step in the biosynthesis of the therapeutically applied antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1,2-dihydrovomilenine reductase - Wikipedia [en.wikipedia.org]

- 21. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acetylajmaline esterase - Wikipedia [en.wikipedia.org]

- 23. Rauvolfia serpentina N-methyltransferases involved in ajmaline and Nβ -methylajmaline biosynthesis belong to a gene family derived from γ-tocopherol C-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cloning and expression of a novel phosphatidylethanolamine N-methyltransferase. A specific biochemical and cytological marker for a unique membrane fraction in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Plant photoreceptors and their signalling components in chloroplastic anterograde and retrograde communication - PMC [pmc.ncbi.nlm.nih.gov]

- 27. abcam.cn [abcam.cn]

- 28. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. Metabolic disposition of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Preliminary Pharmacological Screening of Serpentine Alkaloid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serpentine (B99607), a prominent indole (B1671886) alkaloid primarily isolated from the roots of plants in the Rauwolfia and Catharanthus genera, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally, extracts containing serpentine have been used in Ayurvedic medicine to treat a variety of ailments, including hypertension, mental disorders, and diabetes.[1][2] Modern pharmacological studies have begun to elucidate the mechanisms underlying these therapeutic effects, positioning serpentine as a promising lead compound for drug development. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of serpentine, summarizing key findings, detailing experimental protocols, and visualizing associated signaling pathways.

Antihypertensive Activity

The antihypertensive properties of Rauwolfia alkaloids are well-documented, with serpentine contributing to the overall effect.[3][4] The primary mechanism of action involves the modulation of the sympathetic nervous system and vasodilation.[5][6]

Quantitative Data: Antihypertensive Effects

While much of the in-vivo research has been conducted with whole extracts of Rauwolfia serpentina, the hypotensive effects are attributed to its constituent alkaloids, including serpentine.[7] Studies have shown that these alkaloids can significantly reduce both systolic and diastolic blood pressure in animal models of hypertension.[7]

| Parameter | Observation | Reference |

| Blood Pressure Reduction | Significant decrease in systolic and diastolic blood pressure in hypertensive rat models treated with Rauwolfia extract.[7] | [7] |

| Mechanism of Action | Depressant effect on medullary pressor responses, contributing to a lowering of blood pressure.[8] | [8] |

Experimental Protocol: Induction and Measurement of Hypertension in Rats

This protocol outlines a general procedure for evaluating the antihypertensive effects of serpentine in a rat model.

Objective: To assess the ability of serpentine to reduce blood pressure in experimentally induced hypertensive rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

Serpentine alkaloid (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., urethane (B1682113) or a combination of ketamine and xylazine)

-

Saline solution (0.9% NaCl)

-

Agent for inducing hypertension (e.g., Nω-nitro-L-arginine methyl ester - L-NAME)

-

Non-invasive blood pressure measurement system (e.g., tail-cuff method) or invasive cannulation equipment for direct arterial pressure monitoring.

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

-

Induction of Hypertension: Administer L-NAME (e.g., 40 mg/kg/day) in drinking water for 4-6 weeks to induce hypertension. Monitor blood pressure weekly to confirm the hypertensive state.

-

Animal Grouping: Divide the hypertensive rats into the following groups (n=6-8 per group):

-

Control Group: Receive the vehicle only.

-

Serpentine-Treated Groups: Receive different doses of serpentine (e.g., 5, 10, 20 mg/kg, orally or intraperitoneally).

-

Positive Control Group: Receive a standard antihypertensive drug (e.g., captopril (B1668294) or atenolol).

-

-

Drug Administration: Administer the respective treatments to the rats daily for a predetermined period (e.g., 2-4 weeks).

-

Blood Pressure Measurement:

-

Non-invasive (Tail-Cuff Method): Acclimatize the rats to the restraining device for several days before measurement. On the day of measurement, place the rat in the restrainer and attach the cuff to the tail. Record systolic and diastolic blood pressure.

-

Invasive Method: Anesthetize the rat and cannulate the carotid artery or femoral artery. Connect the cannula to a pressure transducer to directly and continuously measure arterial blood pressure.

-

-

Data Analysis: Analyze the changes in blood pressure before and after treatment. Compare the results from the serpentine-treated groups with the control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Hypoglycemic and Antidiabetic Activity

Recent studies have highlighted the potential of serpentine in the management of diabetes.[9][10][11] It appears to act as an insulin (B600854) sensitizer (B1316253) and can independently modulate glucose metabolism through various signaling pathways.[9][11]

Quantitative Data: Hypoglycemic Effects

| Parameter | Value/Observation | Method | Reference |

| Binding Affinity to Insulin Receptor (IR) | 2.883 × 10⁻⁶ M | Surface Plasmon Resonance (SPR) | [9][10][11] |

| In-vivo Blood Glucose Reduction | Methanolic root extract of R. serpentina (10-60 mg/kg) showed a significant percentage reduction in blood glucose levels in alloxan-induced diabetic mice.[12] | Alloxan-induced diabetic mouse model | [12] |

| Insulin Sensitization | Serpentine enhanced the ability of both low-dose (1 nM) and normal-dose (100 nM) insulin to activate the insulin signaling pathway.[11][13] | Western Blotting in C2C12 cells | [11][13] |

Experimental Protocol: In Vitro Glucose Uptake Assay in C2C12 Myotubes

This protocol describes how to measure the effect of serpentine on glucose uptake in a muscle cell line.

Objective: To determine if serpentine can enhance glucose uptake in C2C12 myotubes, both alone and in the presence of insulin.

Materials:

-

C2C12 myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS) and Horse Serum (HS)

-

Serpentine alkaloid

-

Insulin solution

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) - a fluorescent glucose analog

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM with 10% FBS.

-

To induce differentiation into myotubes, grow the cells to confluence and then switch the medium to DMEM with 2% HS. Maintain for 4-6 days.

-

-

Serum Starvation: Before the assay, starve the differentiated myotubes in serum-free DMEM for 2-3 hours.

-

Treatment:

-

Wash the cells with KRPH buffer.

-

Incubate the cells with different concentrations of serpentine (e.g., 1, 5, 10 µM) with or without a sub-maximal concentration of insulin (e.g., 100 nM) in KRPH buffer for 30 minutes.

-

-

Glucose Uptake:

-

Add 2-NBDG to a final concentration of 100 µM to each well and incubate for 30-60 minutes at 37°C.

-

Stop the uptake by washing the cells three times with ice-cold KRPH buffer.

-

-

Fluorescence Measurement:

-

Lyse the cells with a suitable lysis buffer.

-

Measure the fluorescence of the cell lysate using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

-

-